6-Hydroxyhexyl acrylate
Overview
Description
6-Hydroxyhexyl acrylate is an organic compound with the chemical formula C9H16O3 . It is a colorless or light yellow liquid and is soluble in alcohol, ether, and ester solvents, but only slightly soluble in water .
Synthesis Analysis
6-Hydroxyhexyl acrylate is typically synthesized through an esterification reaction between hexanediol and acrylic acid . The reaction is carried out at a suitable temperature under the action of an acid catalyst . The product is then purified by distillation .Molecular Structure Analysis
The molecular formula of 6-Hydroxyhexyl acrylate is C9H16O3 . It has an average mass of 172.221 Da and a monoisotopic mass of 172.109940 Da .Chemical Reactions Analysis
In the presence of ethyl cyanoacrylate (ECN), 6-Hydroxyhexyl acrylate can undergo a copolymerization by transesterification reaction . This reaction produces new structures with broader molecular weight distribution and different tacticity than the ones obtained in the polymerization of ECN only .Physical And Chemical Properties Analysis
6-Hydroxyhexyl acrylate has a density of approximately 0.994±0.06 g/cm3 . It has a melting point of about -26°C and a boiling point of about 240-250°C . It is also known that acrylates, in general, are rubbery, soft, and tough, with good impact toughness and resistance to breakage .Scientific Research Applications
Adhesion and Thermal Stability
- Study : "Reactivity of novel ethyl cyanoacrylate and 6-hydroxyhexyl acrylate adhesive mixtures and their influence on adhesion and thermal stability" (Estan-Cerezo, Alonso, & Martín-Martínez, 2017).
- Findings : HHA was added to ethyl cyanoacrylate to improve its thermal stability without decreasing its adhesion properties. The addition of HHA increased immediate adhesion and decreased the glass transition temperature. This research highlights HHA's role in enhancing adhesive properties and thermal stability in polymer mixtures Estan-Cerezo, Alonso, & Martín-Martínez, 2017.
Biomedical Applications
- Study : "Biodegradable and photocrosslinkable polyphosphoester hydrogel" (Li et al., 2006).
- Findings : A biodegradable, photocrosslinkable macromer was synthesized by conjugating acrylate groups to polyphosphoester, showing potential as injectable tissue engineering scaffolds Li et al., 2006.
Polymerization and Microelectronics
- Study : "ArF Chemically Amplified Positive Resist Based on Alicyclic Lactone Polymer" (Maeda, Nakano, Iwasa, & Hasegawa, 2001).
- Findings : Developed alicyclic acrylates with a hydrophilic moiety, including a hydroxyl group, were used for ArF chemically amplified positive resist, indicating HHA's potential in microelectronics Maeda, Nakano, Iwasa, & Hasegawa, 2001.
Cell Mechanobiology
- Study : "Characterizing and Patterning Polyacrylamide Substrates Functionalized with N-Hydroxysuccinimide" (Poellmann & Wagoner Johnson, 2013).
- Findings : This study validates a method to activate polyacrylamide substrates for protein patterning, useful in cell mechanobiology research Poellmann & Wagoner Johnson, 2013.
Improved Mechanical Properties
- Study : "Thermal and mechanical properties of hydroxyapatite impregnated acrylic bone cements" (Şerbetçi, Korkusuz, & Hasirci, 2004).
- Findings : HA-containing acrylic bone cements with improved mechanical, thermal, and biological properties were created by adding HA to the cement Şerbetçi, Korkusuz, & Hasirci, 2004.
Drug and Protein Transport
- Study : "Transport of ionizable drugs and proteins in crosslinked poly(acrylic acid) and poly(acrylic acid-co-2-hydroxyethyl methacrylate) hydrogels. II. Diffusion and release studies" (Ende & Peppas, 1997).
- Findings : Investigated the parameters affecting the transport of drugs and proteins through hydrogels, highlighting the role of HHA in drug delivery systems Ende & Peppas, 1997.
Bone Regeneration
- Study : "Effect of osteonectin-derived peptide on the viscoelasticity of hydrogel/apatite nanocomposite scaffolds" (Sarvestani, He, & Jabbari, 2007).
- Findings : Examined the effect of an osteonectin derived glutamic acid sequence on the viscoelastic properties of a hydrogel/apatite composite, suggesting potential in bone regeneration Sarvestani, He, & Jabbari, 2007.
Photopolymerization
- Study : "Light-responsive block copolymer vesicles based on a photo-softening effect" (Yan, Tong, Ayotte, & Zhao, 2011).
- Findings : Developed amphiphilic block copolymers with HHA for investigating photoinduced order-disorder transition of mesogens, indicating its use in photopolymerization processes Yan, Tong, Ayotte, & Zhao, 2011.
Material Science and Ceramics
- Study : "2-carboxyethyl acrylate as a new monomer preventing negative effect of oxygen inhibition in gelcasting of alumina" (Pietrzak, Wiecinska, & Szafran, 2016).
- Findings : This study showed the use of a new monomer in gelcasting of alumina, improving properties of green bodies and mitigating the negative effect of oxygen inhibition Pietrzak, Wiecinska, & Szafran, 2016.
Composite Materials
- Study : "Synthesis of (6-isocyanaton-hexyl)carbamoyloxyethyl-methacrylate and its uses as sizing-agent for carbon fiber composite materials cured by electron beam" (Thomas et al., 1992).
- Findings : Explored the use of a bifunctional acrylic and isocyanate compound in improving interfacial adhesion of carbon/acrylic composites, emphasizing HHA's role in composite materials Thomas et al., 1992.
Safety and Hazards
6-Hydroxyhexyl acrylate may have an irritating effect on the eyes and skin . It should be used in a well-ventilated environment and personal protective equipment such as gloves, goggles, and protective clothing should be worn during use . It should be stored away from ignition sources and oxidizing agents .
properties
IUPAC Name |
6-hydroxyhexyl prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-2-9(11)12-8-6-4-3-5-7-10/h2,10H,1,3-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCIFJWVZZUDMRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20143589 | |
Record name | 6-Hydroxyhexyl acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20143589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxyhexyl acrylate | |
CAS RN |
10095-14-4 | |
Record name | 6-Hydroxyhexyl acrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10095-14-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Hydroxyhexyl acrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010095144 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Hydroxyhexyl acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20143589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-hydroxyhexyl acrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.193 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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